3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
“3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor . It is part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues .
Synthesis Analysis
These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The structure of the compound was confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The compound showed potent PI3K inhibitory activity, with the IC 50 of a representative compound reaching 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The compound is a colorless solid . More specific physical and chemical properties such as melting point, IR spectrum, and NMR data were not found in the sources retrieved.Scientific Research Applications
Inhibition of Kynurenine 3-Hydroxylase
The compound is studied for its role in inhibiting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. Inhibitors of this enzyme, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, show high affinity in vitro and have potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury, with implications in treatments for neurodegeneration and psychiatric disorders (S. Röver et al., 1997).
Peripheral Benzodiazepine Receptor Studies
Research includes the synthesis and biological evaluation of fluorinated imidazo[1,2-a]pyridines for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds have shown high affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), making them potential tools for imaging in neurodegenerative disorders (C. Fookes et al., 2008).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities , suggesting that the compound may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
properties
IUPAC Name |
3-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIBTGSOHPUNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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